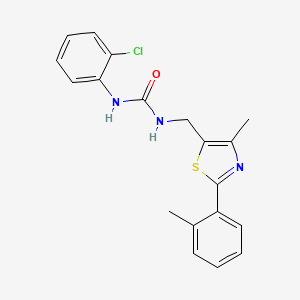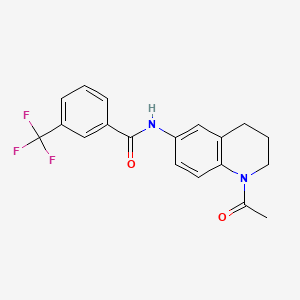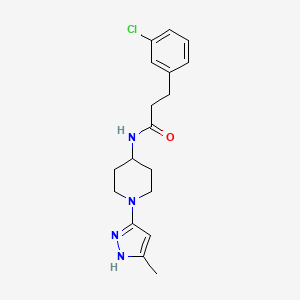
1-Benzyl-3-(3-hydroxy-3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-3-(3-hydroxy-3-phenylpropyl)urea” is a urea derivative. Urea derivatives are an important class of molecules with diverse chemical and biological properties . They are extensively employed in chemical, pharmaceutical, and agrochemical industries .
Synthesis Analysis
While specific synthesis methods for this compound are not available, urea derivatives can generally be synthesized by nucleophilic addition of amines to isocyanates . The reaction can proceed via an SN1 or SN2 pathway, depending on the substitution at the benzylic position .Molecular Structure Analysis
The compound consists of a urea group (NH2-CO-NH2) where one of the nitrogen atoms is substituted with a benzyl group and a 3-hydroxy-3-phenylpropyl group .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These can include free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications:
- Urea derivatives, including compounds structurally related to 1-Benzyl-3-(3-hydroxy-3-phenylpropyl)urea, have been extensively used in the pharmaceutical industry due to their pharmacological potential. The synthesis and modification of these derivatives often aim to improve their membrane penetration and pharmacological activity by incorporating lipophilic properties. For instance, N-(Phenylcarbamoyl)Benzamide derivatives have shown higher cytotoxic effects against cancer cell lines, underscoring the significance of structural modifications in enhancing biological activity (Purwanto et al., 2020).
- The synthesis of ureas and their application in generating novel chemical entities through various reactions, such as the Lossen rearrangement, highlight their versatility as intermediates in organic synthesis. This adaptability is crucial for developing new compounds with potential pharmaceutical applications (Thalluri et al., 2014).
Biological Activities and Therapeutic Potential:
- Hindered ureas, a category related to this compound, exhibit remarkable reactivity under neutral conditions, facilitating the synthesis of various biologically active molecules. This reactivity is crucial for developing synthetic methodologies that can lead to novel therapeutic agents (Hutchby et al., 2009).
- Ureas bearing pyridylthiazole groups have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), indicating their potential in treating diseases related to these enzymes. The specific structural features of these ureas contribute to their inhibitory activity, demonstrating the importance of chemical structure in drug design (Pireddu et al., 2012).
Mechanistic Insights and Applications:
- Ureas play a significant role in the study of molecular interactions, such as DNA binding, which is fundamental in understanding the mechanisms of action of potential therapeutic agents. Studies on the interaction of urea derivatives with biological macromolecules contribute to the design of drugs with targeted actions (Ajloo et al., 2015).
- The exploration of urea derivatives in the context of kinase inhibition, specifically targeting tyrosine kinase receptors like TIE-2 and VEGFR-2, underscores their potential in developing anti-angiogenic therapies. These studies provide a foundation for the development of new cancer treatments by inhibiting critical pathways involved in tumor growth and metastasis (Hasegawa et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-benzyl-3-(3-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(15-9-5-2-6-10-15)11-12-18-17(21)19-13-14-7-3-1-4-8-14/h1-10,16,20H,11-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESDSATVLCVCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one](/img/structure/B2574495.png)
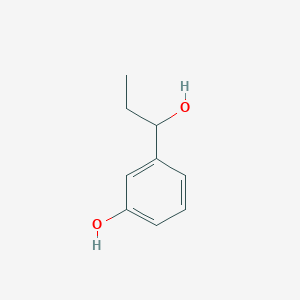
![5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B2574498.png)
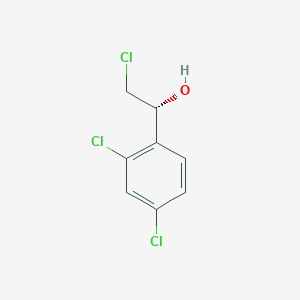

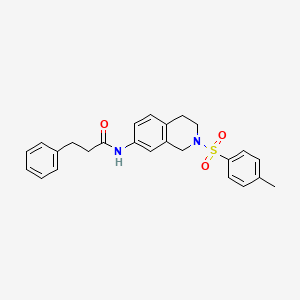
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-((4-methoxyphenyl)sulfonyl)butanoate](/img/structure/B2574506.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574508.png)
![N-(4-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574512.png)
![6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
